N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
CAS No.:
Cat. No.: VC16411267
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN5O |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-[3-[(2-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C17H16ClN5O/c18-13-6-2-1-5-12(13)9-23-10-19-16(20-11-23)22-17-21-14-7-3-4-8-15(14)24-17/h1-8H,9-11H2,(H2,19,20,21,22) |
| Standard InChI Key | XMNWSMJFKQSRRG-UHFFFAOYSA-N |
| Canonical SMILES | C1NC(=NCN1CC2=CC=CC=C2Cl)NC3=NC4=CC=CC=C4O3 |
Introduction
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex synthetic organic compound featuring a tetrahydrotriazine moiety linked to a benzoxazole amine. This compound is notable for its unique structural arrangement, which includes multiple heteroatoms such as nitrogen and chlorine, contributing to its potential biological activities and applications in medicinal chemistry and other scientific fields.
Synthesis
The synthesis of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. These reactions often require controlled temperatures and specific solvents such as dichloromethane or ethanol. Optimized reaction conditions are crucial for achieving high yield and purity during synthesis.
Biological Activities and Applications
Research indicates that compounds with similar structures to N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine exhibit significant biological activity, including potential as antimicrobial agents and in anticancer therapies. The mechanism of action may involve interaction with specific enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
| Potential Application | Mechanism of Action |
|---|---|
| Antimicrobial Agent | Interaction with microbial enzymes or receptors |
| Anticancer Therapy | Modulation of cancer cell proliferation pathways |
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Triazine derivative | Contains a nitramide group |
| N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide | Sulfonamide derivative | Features methoxy groups enhancing solubility |
| N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine | Triazine and benzoxazole derivative | Unique combination of functional groups |
Future Research Directions
Further research into the interactions of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine with biological targets is necessary to fully understand its pharmacodynamics and potential therapeutic applications. This includes evaluating its binding affinity to specific targets and assessing its efficacy in inhibiting microbial growth or cancer cell proliferation.
Given the limitations in available literature from diverse sources, additional studies are required to explore the full potential of this compound in various scientific fields.
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